An In-depth Technical Guide to 1,4-Dibromo-2-butyne: Properties, Synthesis, and Applications in Drug Development
An In-depth Technical Guide to 1,4-Dibromo-2-butyne: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Dibromo-2-butyne is a highly reactive bifunctional alkyne that has garnered significant interest in organic synthesis and medicinal chemistry. Its unique chemical structure, characterized by a central carbon-carbon triple bond flanked by two bromomethyl groups, makes it a versatile building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of 1,4-Dibromo-2-butyne, with a particular focus on its role as a DNA alkylating agent in cancer therapy and as a precursor for the synthesis of acetylcholinesterase (AChE) reactivators. Detailed experimental methodologies and an exploration of the relevant biological signaling pathways are presented to facilitate further research and drug development endeavors.
Introduction
1,4-Dibromo-2-butyne, with the CAS number 2219-66-1 , is a valuable reagent in chemical synthesis due to its two reactive sites.[1] The presence of the alkyne moiety and the two primary allylic bromide functionalities allows for a diverse range of chemical transformations. In the realm of drug development, its ability to act as a bifunctional alkylating agent has been explored for its potential anticancer properties, stemming from its capacity to crosslink DNA. Furthermore, it serves as a key intermediate in the synthesis of various pharmacologically active compounds, including antidotes for nerve agent poisoning.
Physicochemical Properties
A summary of the key physicochemical properties of 1,4-Dibromo-2-butyne is presented in Table 1. This data is essential for its appropriate handling, storage, and use in experimental settings.
Table 1: Physicochemical Properties of 1,4-Dibromo-2-butyne
| Property | Value | Reference |
| CAS Number | 2219-66-1 | [1] |
| Molecular Formula | C₄H₄Br₂ | [1] |
| Molecular Weight | 211.88 g/mol | [1] |
| IUPAC Name | 1,4-dibromobut-2-yne | [1] |
| Synonyms | 1,4-Dibromobut-2-yne, 2-Butyne, 1,4-dibromo- | [1] |
Synthesis of 1,4-Dibromo-2-butyne
While a specific, detailed experimental protocol for the synthesis of 1,4-Dibromo-2-butyne was not found in the provided search results, a general synthetic approach can be inferred from the synthesis of similar compounds. A plausible method involves the bromination of 2-butyne-1,4-diol.
General Experimental Protocol: Bromination of 2-butyne-1,4-diol (Hypothetical)
This protocol is based on general knowledge of converting diols to dibromides and should be optimized and performed with appropriate safety precautions.
Materials:
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2-butyne-1,4-diol
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Phosphorus tribromide (PBr₃) or another suitable brominating agent (e.g., HBr)
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Anhydrous solvent (e.g., diethyl ether, dichloromethane)
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Sodium bicarbonate solution (saturated)
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Anhydrous magnesium sulfate or sodium sulfate
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Rotary evaporator
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Standard glassware for organic synthesis
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-butyne-1,4-diol in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution in an ice bath to 0 °C.
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Slowly add a stoichiometric amount of phosphorus tribromide dropwise to the cooled solution, maintaining the temperature below 5 °C.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Once the reaction is complete, carefully quench the reaction by pouring the mixture over ice water.
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Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
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The crude product can be purified by vacuum distillation or column chromatography to yield pure 1,4-Dibromo-2-butyne.
Safety Note: Phosphorus tribromide is a corrosive and toxic reagent. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Applications in Drug Development
Bifunctional Alkylating Agent for Cancer Therapy
Bifunctional alkylating agents are a class of anticancer drugs that covalently attach alkyl groups to cellular macromolecules, with DNA being the primary target.[2][3] These agents possess two reactive sites, enabling them to form cross-links within a single DNA strand (intrastrand) or between two opposite strands (interstrand).[2][4] Interstrand cross-links (ICLs) are particularly cytotoxic as they prevent the separation of DNA strands, thereby blocking essential cellular processes like replication and transcription, ultimately leading to cell death.[2][5][6]
1,4-Dibromo-2-butyne, with its two electrophilic carbon centers, can act as a bifunctional alkylating agent. Upon entering a cell, it can react with nucleophilic sites on DNA bases, primarily the N7 position of guanine.
Experimental Workflow for Evaluating Alkylating Activity:
Caption: Workflow for assessing the DNA alkylating and cytotoxic effects of 1,4-Dibromo-2-butyne.
Signaling Pathways in Response to DNA Crosslinking
The formation of ICLs by agents like 1,4-Dibromo-2-butyne triggers a complex cellular response known as the DNA Damage Response (DDR). This intricate signaling network aims to repair the damage, but if the damage is too severe, it can initiate programmed cell death (apoptosis).
The repair of ICLs involves a combination of several DNA repair pathways, including:
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Nucleotide Excision Repair (NER): This pathway is involved in the initial recognition and incision of the DNA surrounding the crosslink.[2]
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Fanconi Anemia (FA) Pathway: A specialized pathway crucial for the repair of ICLs.[2]
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Homologous Recombination (HR): This pathway uses a sister chromatid as a template to accurately repair the DNA break that occurs during the removal of the crosslink.[2]
If the DNA damage is irreparable, the cell may undergo apoptosis. This process is often mediated by the p53 tumor suppressor protein, which can activate downstream targets that lead to cell cycle arrest and cell death.[7] The stalling of replication forks due to ICLs can also trigger cell cycle arrest and apoptosis.[8]
Signaling Pathway of DNA Crosslink-Induced Apoptosis:
Caption: Simplified signaling pathway of DNA crosslink-induced cell fate.
Precursor for Acetylcholinesterase (AChE) Reactivators
Organophosphate nerve agents and pesticides exert their toxicity by irreversibly inhibiting acetylcholinesterase (AChE), an enzyme critical for nerve function. AChE reactivators are antidotes designed to restore the function of this inhibited enzyme. 1,4-Dibromo-2-butyne has been utilized as a linker in the synthesis of novel bisquaternary pyridinium oxime AChE reactivators. The rigid but-2-yne linker allows for precise spatial orientation of the two pyridinium oxime moieties, which is crucial for their reactivation efficacy.
Conclusion
1,4-Dibromo-2-butyne is a versatile and highly reactive molecule with significant potential in organic synthesis and drug development. Its utility as a bifunctional alkylating agent for potential cancer therapy and as a key building block for the synthesis of AChE reactivators highlights its importance in medicinal chemistry. This guide has provided a summary of its properties, a plausible synthetic route, and an overview of its applications and the underlying biological mechanisms. Further research into the synthesis and biological evaluation of 1,4-Dibromo-2-butyne and its derivatives is warranted to fully explore its therapeutic potential.
References
- 1. 1,4-Dibromo-2-butyne | C4H4Br2 | CID 75205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DNA Damage Induced by Alkylating Agents and Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA alkylation lesion repair: outcomes and implications in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DNA crosslinking damage and cancer - a tale of friend and foe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crosslinking of DNA - Wikipedia [en.wikipedia.org]
- 7. Bifunctional alkylating agent-induced p53 and nonclassical nuclear factor kappaB responses and cell death are altered by caffeic acid phenethyl ester: a potential role for antioxidant/electrophilic response-element signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combination of Bifunctional Alkylating Agent and Arsenic Trioxide Synergistically Suppresses the Growth of Drug-Resistant Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
